1,2,3,4-Tetrahydrophenazine

Beschreibung

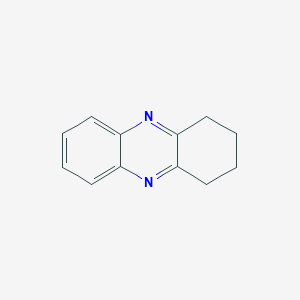

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,3,4-tetrahydrophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-2,5-6H,3-4,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMSHIOJKUPGIOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NC3=CC=CC=C3N=C2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20284709 | |

| Record name | 1,2,3,4-Tetrahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>27.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49672119 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

4829-73-6 | |

| Record name | NSC38590 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38590 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3,4-Tetrahydrophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20284709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1,2,3,4-Tetrahydrophenazine: Structure, Properties, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3,4-Tetrahydrophenazine is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a fused pyrazine and a partially saturated carbocyclic ring, imparts a unique combination of rigidity and flexibility, along with specific electronic properties. This guide provides a comprehensive technical overview of 1,2,3,4-tetrahydrophenazine, covering its chemical structure, physicochemical properties, established synthetic protocols, analytical characterization, and key applications. By synthesizing theoretical principles with practical, field-proven insights, this document aims to serve as an authoritative resource for professionals engaged in the research and development of novel chemical entities.

Molecular Structure and Physicochemical Properties

Chemical Structure

1,2,3,4-Tetrahydrophenazine, systematically named 1,2,3,4-tetrahydrobenzo[g]quinoxaline, possesses a tricyclic scaffold. The core structure consists of a phenazine system where one of the benzene rings is hydrogenated. This partial saturation introduces conformational flexibility to the cyclohexane ring, which typically adopts a half-chair conformation, while the aromatic portion remains planar. The presence of two nitrogen atoms in the pyrazine ring significantly influences the molecule's electronic distribution and chemical reactivity.

Caption: The chemical structure of 1,2,3,4-Tetrahydrophenazine.

Physicochemical Properties

The combination of aromatic and aliphatic features, along with the nitrogen heteroatoms, dictates the physicochemical properties of 1,2,3,4-tetrahydrophenazine. These properties are fundamental to its behavior in both chemical reactions and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₂N₂ | [1][2] |

| Molar Mass | 184.24 g/mol | [1][2] |

| Appearance | Powder | [2] |

| Melting Point | 108-110 °C | [3] |

| Boiling Point | 337.8 °C at 760 mmHg | [2] |

| Density | 1.174 g/cm³ | [2] |

| Solubility | Sparingly soluble in water (>27.6 µg/mL at pH 7.4). Soluble in various organic solvents. | [1] |

| CAS Number | 4829-73-6 | [1] |

Synthesis and Reactivity

Synthetic Protocol

The most direct and widely recognized method for the synthesis of 1,2,3,4-tetrahydrophenazine is the condensation reaction between o-phenylenediamine and 1,2-cyclohexanedione. This reaction proceeds through a diimine intermediate which subsequently undergoes cyclization and oxidation to yield the aromatic phenazine core.

Caption: Synthetic workflow for 1,2,3,4-Tetrahydrophenazine.

Detailed Experimental Protocol:

-

Reactants: o-Phenylenediamine, 1,2-cyclohexanedione, ethanol.

-

Procedure:

-

Dissolve equimolar amounts of o-phenylenediamine and 1,2-cyclohexanedione in absolute ethanol.

-

Heat the mixture under reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield the final product.

-

-

Causality and Trustworthiness: The choice of ethanol as a solvent is due to its ability to dissolve the reactants and facilitate the reaction, while often allowing for the precipitation of the product upon cooling, simplifying purification. This protocol is a well-established and reliable method for the synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds and diamines.

Chemical Reactivity

The chemical reactivity of 1,2,3,4-tetrahydrophenazine is characterized by the interplay of its aromatic and non-aromatic components, as well as the nucleophilic nitrogen atoms.

-

N-Oxidation: The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides, such as 1,2,3,4-tetrahydrophenazine 5,10-dioxide.[4] This modification can alter the electronic properties and biological activity of the molecule.

-

Reactions at the Tetrahydro-Ring: The saturated portion of the molecule can undergo reactions typical of cycloalkanes, although the proximity of the aromatic system can influence reactivity.

-

Aromatic Substitution: The benzene ring is susceptible to electrophilic aromatic substitution, with the position of substitution being directed by the existing fused ring system.

Analytical Characterization

The structural elucidation and purity assessment of 1,2,3,4-tetrahydrophenazine are typically achieved through a combination of spectroscopic techniques.

Caption: Analytical workflow for 1,2,3,4-Tetrahydrophenazine.

-

Mass Spectrometry (MS): The mass spectrum of 1,2,3,4-tetrahydrophenazine will show a molecular ion peak (M⁺) at m/z 184, corresponding to its molecular weight.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides key information about the chemical environment of the hydrogen atoms. The aromatic protons will appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the tetrahydro-ring will be observed in the upfield region.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons, further confirming the molecular structure.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for C-H stretching (aromatic and aliphatic), C=N stretching of the pyrazine ring, and C=C stretching of the aromatic ring.

Applications in Research and Development

The 1,2,3,4-tetrahydrophenazine scaffold is a privileged structure in the design of new functional molecules due to its interesting biological and electronic properties.

Drug Development

Derivatives of fused heterocyclic systems containing nitrogen, such as phenazines and quinoxalines, have a rich history in medicinal chemistry. The structural motif of 1,2,3,4-tetrahydrophenazine is explored for various therapeutic applications:

-

Antimicrobial Agents: The phenazine core is known to exhibit antimicrobial activity. While specific studies on 1,2,3,4-tetrahydrophenazine are limited, related heterocyclic structures like 1,2,4-triazine derivatives have shown potent antibacterial and antifungal properties.[5]

-

Anticancer Agents: The planar aromatic portion of the molecule allows for potential intercalation with DNA, a mechanism of action for some anticancer drugs. Derivatives of 1,2,4-triazines have been investigated as antitumor agents.[6]

-

Anti-inflammatory and Antiviral Potential: Tetrahydrophenazine has been noted for its use in animals to treat respiratory diseases and as an anti-inflammatory agent.[7] It has also been suggested to have potential as an antiviral agent.[7]

Materials Science

The electron-deficient nature of the pyrazine ring makes 1,2,3,4-tetrahydrophenazine and its derivatives interesting candidates for applications in organic electronics.

-

Organic Electronics: Fused-ring thieno[3,4-b]pyrazines have been utilized in the development of low band gap organic materials for applications such as organic photovoltaics. The electronic properties of the pyrazine ring in 1,2,3,4-tetrahydrophenazine suggest its potential as a building block for novel organic semiconductors.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 1,2,3,4-tetrahydrophenazine is classified with the following hazards:

-

Harmful if swallowed.[1]

-

Causes skin irritation.[1]

-

Causes serious eye irritation.[1]

-

May cause respiratory irritation.[1]

Standard laboratory safety protocols, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

1,2,3,4-Tetrahydrophenazine is a versatile heterocyclic compound with a foundation in classical organic synthesis and a promising future in modern chemical research. Its unique structural and electronic features make it a valuable scaffold for the development of new pharmaceuticals and functional organic materials. This guide has provided a comprehensive overview of its core properties, synthesis, and potential applications, intended to support and inspire further innovation in the field.

References

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10.

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydrophenazine. PubChem. Retrieved from [Link]

-

ChemSynthesis. (n.d.). 1,2,3,4-tetrahydrophenazine. Retrieved from [Link]

-

American Elements. (n.d.). 1,2,3,4-tetrahydrophenazine. Retrieved from [Link]

- Chaudhari, T. Y., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 1-18.

-

National Institute of Standards and Technology. (n.d.). Phenanthrene, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole. Retrieved from [Link]

- Jordaan, M. A., & Ebenezer, O. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, 9(1), 1-10.

- Abdel-Wahab, B. F., et al. (2018). Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings. Letters in Drug Design & Discovery, 15(12), 1313-1321.

-

Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]

- ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives.

- Royal Society of Chemistry. (n.d.). Thieno[3,4-b]pyrazines and their applications to low band gap organic materials.

- El-Brollosy, N. R. (1998). Synthesis and reactions of some new 1,2,4-triazine derivatives of biological interest.

- ResearchGate. (n.d.). Solubility, MD simulation, thermodynamic properties and solvent effect of perphenazine (Form I) in eleven neat organic solvents ranged from 278.15 K to 318.15 K.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

-

ChemSynthesis. (n.d.). 1,2,3,4-tetrahydrophenazine 5,10-dioxide. Retrieved from [Link]

- Santa Cruz Biotechnology. (n.d.). 1,2,3,4-Tetrahydrophenazine.

Sources

- 1. 1,2,3,4-Tetrahydrophenazine | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. researchgate.net [researchgate.net]

- 5. Biological Activity Evaluation of Novel 1,2,4-Triazine Derivatives Containing Thiazole/Benzothiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biosynth.com [biosynth.com]

- 7. Thieno[3,4-b]pyrazines and their applications to low band gap organic materials - Chemical Communications (RSC Publishing) [pubs.rsc.org]

A Comprehensive Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophenazine from o-Phenylenediamine

Executive Summary

This technical guide provides a detailed, in-depth exploration of the synthesis of 1,2,3,4-tetrahydrophenazine, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The phenazine core is a privileged scaffold in drug discovery, and its partially saturated derivatives offer unique three-dimensional structures for probing biological targets. This document furnishes researchers, chemists, and drug development professionals with a comprehensive understanding of the synthesis, from underlying mechanistic principles to a field-proven experimental protocol and robust analytical characterization. The featured synthesis route, a condensation reaction between o-phenylenediamine and 1,2-cyclohexanedione, is presented as a reliable and efficient method for accessing this valuable molecular architecture.

Introduction: The Significance of the Phenazine Scaffold

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules.[1] Their planar aromatic system allows for intercalation with DNA and participation in redox processes, leading to a broad spectrum of therapeutic applications, including antimicrobial, anticancer, and antioxidant agents.[2] The derivative 1,2,3,4-tetrahydrophenazine (C₁₂H₁₂N₂) introduces a saturated cyclohexane ring fused to the pyrazine moiety, disrupting the planarity of the larger system. This structural modification is of particular interest in modern drug design, where non-planar structures are often sought to improve solubility, metabolic stability, and binding selectivity. This guide focuses on the most direct and classical synthesis of this scaffold: the condensation of an aromatic 1,2-diamine with a cyclic 1,2-dicarbonyl compound.[3]

Reagent Safety and Handling: A Non-Negotiable Priority

The synthesis of 1,2,3,4-tetrahydrophenazine involves reagents that require careful handling to ensure laboratory safety.

o-Phenylenediamine (CAS: 95-54-5): This aromatic diamine is the primary precursor and presents the most significant handling challenges.

-

Health Hazards : o-Phenylenediamine is toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction. It is a suspected carcinogen and is suspected of causing genetic defects. Inhalation can irritate the nose and throat, and contact can cause severe skin and eye irritation.[4]

-

Handling Protocols :

-

Always handle o-phenylenediamine in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.[5]

-

Avoid creating dust. If weighing the solid, do so carefully.

-

Ensure immediate access to an emergency eyewash station and safety shower.[4]

-

Contaminated clothing should be removed promptly and not taken home.[4]

-

-

Storage and Incompatibilities : Store in a tightly closed container in a cool, dry place, protected from light and air, as it darkens upon exposure.[6][7] It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[4][7]

The Reaction: Mechanism and Causality

The formation of 1,2,3,4-tetrahydrophenazine from o-phenylenediamine and 1,2-cyclohexanedione is a classic example of quinoxaline synthesis. The reaction is an acid-catalyzed condensation-cyclization. Understanding the mechanism is key to optimizing conditions and troubleshooting.

The reaction proceeds in two main stages:

-

Nucleophilic Attack and Imine Formation : One of the nucleophilic amino groups of o-phenylenediamine attacks one of the electrophilic carbonyl carbons of 1,2-cyclohexanedione. This is typically the rate-determining step and can be accelerated by an acid catalyst, which protonates the carbonyl oxygen, rendering the carbon more electrophilic. A molecule of water is eliminated to form an imine intermediate.

-

Intramolecular Cyclization and Aromatization : The second amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This cyclization step is followed by a final dehydration (elimination of a second water molecule) to form the stable, conjugated dihydropyrazine ring system of the final product.

The overall transformation is a double condensation reaction leading to the formation of the heterocyclic product. The stability of the resulting aromatic-like phenazine core is the thermodynamic driving force for the reaction.

Caption: Acid-catalyzed reaction mechanism for the synthesis of 1,2,3,4-tetrahydrophenazine.

Experimental Protocol: A Step-by-Step Guide

This protocol is designed to be a self-validating system, adapted from established procedures for quinoxaline synthesis.[5][8] It prioritizes procedural clarity, safety, and high yield.

Materials and Equipment

| Reagent/Material | Molar Mass ( g/mol ) | CAS No. | Notes |

| o-Phenylenediamine | 108.14 | 95-54-5 | High purity (>98%) recommended. |

| 1,2-Cyclohexanedione | 112.13 | 765-87-7 | Should be used as a fresh sample. |

| Glacial Acetic Acid | 60.05 | 64-19-7 | Acts as both solvent and catalyst. |

| Ethanol (95% or Absolute) | 46.07 | 64-17-5 | For recrystallization. |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 144-55-8 | For neutralization. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | 7757-82-6 | For drying. |

-

Equipment : 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, dropping funnel, Büchner funnel and flask, standard laboratory glassware, rotary evaporator.

Synthetic Procedure

Caption: Experimental workflow for the synthesis of 1,2,3,4-tetrahydrophenazine.

-

Reaction Setup : In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a dropping funnel, add 1,2-cyclohexanedione (5.61 g, 0.05 mol) and glacial acetic acid (60 mL).

-

Initiation : Begin stirring and heat the mixture to a gentle reflux.

-

Reagent Addition : Dissolve o-phenylenediamine (5.41 g, 0.05 mol) in glacial acetic acid (40 mL). Add this solution dropwise to the refluxing mixture via the dropping funnel over a period of 30-45 minutes. Causality Note: Slow addition helps to control the exothermic reaction and prevent the formation of side products.

-

Reaction Completion : After the addition is complete, maintain the reflux with stirring for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

-

Work-up and Isolation : Allow the reaction mixture to cool to room temperature, during which the product may begin to crystallize. Pour the mixture into a beaker containing 400 mL of cold water with stirring. This will precipitate the product and dilute the acetic acid.

-

Neutralization : Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acetic acid until effervescence ceases.

-

Filtration : Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any residual salts and acid.

-

Purification : Recrystallize the crude product from hot ethanol. Dissolve the solid in a minimal amount of boiling ethanol, treat with activated carbon if necessary to remove colored impurities, and filter while hot. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The expected yield is typically in the range of 80-95%.

Characterization and Analysis

Confirming the structure and purity of the synthesized 1,2,3,4-tetrahydrophenazine is a critical final step.

| Property | Expected Value / Observation |

| Molecular Formula | C₁₂H₁₂N₂[9] |

| Molecular Weight | 184.24 g/mol [9] |

| Appearance | Off-white to pale yellow crystalline solid. |

| Melting Point | To be determined experimentally and compared with literature values. |

| ¹H NMR | The spectrum should exhibit two distinct regions: signals in the aromatic region (approx. 7.5-8.0 ppm) corresponding to the four protons on the benzene ring, and signals in the aliphatic region (approx. 1.8-3.0 ppm) corresponding to the eight protons of the tetrahydro-cyclohexane moiety. |

| ¹³C NMR | Expected to show signals for both aromatic and aliphatic carbons. The number of unique signals will depend on the molecule's symmetry. Published data can be used for comparison.[10] |

| Mass Spectrometry (MS) | The mass spectrum (e.g., GC-MS) should show a molecular ion peak (M⁺) at m/z = 184.10, corresponding to the exact mass of the product.[10] |

Conclusion

The synthesis of 1,2,3,4-tetrahydrophenazine via the acid-catalyzed condensation of o-phenylenediamine and 1,2-cyclohexanedione is a robust, high-yielding, and mechanistically well-understood transformation. This guide provides the necessary theoretical framework and practical, step-by-step instruction for its successful execution. By adhering to the detailed safety precautions, experimental protocol, and analytical methods described herein, researchers can confidently produce and validate this important heterocyclic building block for applications in drug discovery and materials science.

References

-

State of New Jersey Department of Health. (n.d.). Hazard Summary: o-PHENYLENEDIAMINE. NJ.gov. [Link]

-

Loba Chemie. (2015, April 9). o-PHENYLENEDIAMINE FOR SYNTHESIS MSDS. [Link]

-

ScienceLab.com. (2005, October 10). Material Safety Data Sheet: Ortho-Phenylenediamine 98%. [Link]

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrophenazine. National Center for Biotechnology Information. [Link]

-

Chem-Space. (n.d.). 1,2,3,4-tetrahydrophenazine. [Link]

-

Wikipedia. (n.d.). o-Phenylenediamine. [Link]

-

ResearchGate. (n.d.). Reaction of ortho-phenylenediamine with various 1,2-diketones. [Link]

-

Nimc. (2025, December 4). Unveiling The Power Of Phenazine Drugs: Uses, Synthesis, And More. [Link]

-

Heravi, M. M., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Molecules, 19(11), 17897-17908. [Link]

-

American Elements. (n.d.). 1,2,3,4-tetrahydrophenazine. [Link]

-

SpectraBase. (n.d.). 1,2,3,4-Tetrahydrophenazine. [Link]

-

ResearchGate. (n.d.). Synthesis of 1,2,3,4-tetrahydrophenazine 5,10-dioxide (5) by Beirut reaction. [Link]

-

ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Link]

-

Wan, J. P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. [Link]

-

ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone. [Link]

-

ResearchGate. (n.d.). One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone. [Link]

-

Cahyana, A. H., et al. (2020). One-pot four-component synthesis of phenazine derivative using 2-hydroxy-1,4-naphthoquinone. IOP Conference Series: Materials Science and Engineering, 902, 012020. [Link]

-

Rogers, C. U., & Corson, B. B. (n.d.). 1,2,3,4-TETRAHYDROCARBAZOLE. Organic Syntheses. [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. Page loading... [guidechem.com]

- 3. o-Phenylenediamine - Wikipedia [en.wikipedia.org]

- 4. rsc.org [rsc.org]

- 5. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. o-Phenylenediamine | 95-54-5 [chemicalbook.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 1,2,3,4-Tetrahydrophenazine | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. spectrabase.com [spectrabase.com]

The Synthesis of 1,2,3,4-Tetrahydrophenazine: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of a Practical Synthetic Route and its Implications in Medicinal Chemistry

Introduction: The Significance of the Phenazine Scaffold and a Note on Classical Synthesis

Phenazine derivatives represent a class of nitrogen-containing heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery and development.[1] Their planar structure allows for intercalation with DNA, and their redox properties are implicated in their antimicrobial and antitumor effects.[1] Historically, the Wohl-Aue reaction, first reported in 1901, has been a classical method for phenazine synthesis, involving the condensation of an aromatic nitro compound with an aniline in the presence of a base.[2] While foundational, this reaction can suffer from low yields and the formation of side products, limiting its practical application for certain substituted phenazines.[1]

This guide provides a comprehensive, field-proven approach to the synthesis of a valuable phenazine derivative, 1,2,3,4-tetrahydrophenazine. While acknowledging the historical significance of the Wohl-Aue reaction, we will focus on a more efficient and widely applicable method: the condensation of o-phenylenediamine with 1,2-cyclohexanedione. This approach offers a more direct and higher-yielding pathway to the target molecule, making it a preferred choice for laboratory-scale synthesis and further derivatization in medicinal chemistry programs.

A Practical and Efficient Synthesis of 1,2,3,4-Tetrahydrophenazine

The condensation of an aromatic diamine with a 1,2-dicarbonyl compound is a robust and versatile method for the formation of pyrazine rings, which form the core of the phenazine system. In the case of 1,2,3,4-tetrahydrophenazine, the reaction between o-phenylenediamine and 1,2-cyclohexanedione provides a straightforward and efficient route to the desired product.

Reaction Mechanism: A Stepwise Condensation and Aromatization

The reaction proceeds through a well-understood mechanism involving a double condensation followed by an oxidation step.

-

Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking one of the carbonyl carbons of 1,2-cyclohexanedione. This is followed by dehydration to form a Schiff base intermediate.

-

Intramolecular Cyclization: The second amino group of the diamine then undergoes an intramolecular nucleophilic attack on the remaining carbonyl carbon, forming a dihydropyrazine ring.

-

Oxidative Aromatization: The resulting dihydropyrazine intermediate is then oxidized to the stable aromatic phenazine ring system of 1,2,3,4-tetrahydrophenazine. This oxidation can occur in the presence of air or can be facilitated by the addition of a mild oxidizing agent.

Caption: Reaction mechanism for the synthesis of 1,2,3,4-tetrahydrophenazine.

Experimental Protocol: A Step-by-Step Guide

This protocol details a reliable method for the synthesis of 1,2,3,4-tetrahydrophenazine.

Materials:

-

o-Phenylenediamine

-

1,2-Cyclohexanedione

-

Ethanol (or a similar suitable solvent)

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (1 equivalent) in ethanol.

-

Addition of Reactants: To this solution, add 1,2-cyclohexanedione (1 equivalent) and a catalytic amount of glacial acetic acid. The acid catalyzes the condensation reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a specified period (typically 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to yield pure 1,2,3,4-tetrahydrophenazine.

Caption: Experimental workflow for the synthesis of 1,2,3,4-tetrahydrophenazine.

Characterization and Data

The successful synthesis of 1,2,3,4-tetrahydrophenazine can be confirmed by various spectroscopic techniques. The following table summarizes the key identification parameters.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | [2][3] |

| Molecular Weight | 184.24 g/mol | [2][3] |

| CAS Number | 4829-73-6 | [2][3] |

| Appearance | Typically a solid | [4] |

| ¹H NMR | Expected signals for aromatic and aliphatic protons. | N/A |

| ¹³C NMR | Expected signals for aromatic and aliphatic carbons. | [2] |

| Mass Spectrometry | [M+H]⁺ at m/z 185.10 | N/A |

Note: Specific NMR chemical shifts can vary depending on the solvent and instrument used. The data provided in the table is based on publicly available information and typical values for such structures.

The Role of 1,2,3,4-Tetrahydrophenazine in Drug Development

The 1,2,3,4-tetrahydrophenazine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. The partially saturated cyclohexane ring offers opportunities for stereoselective functionalization, allowing for the exploration of three-dimensional chemical space, a key aspect in modern drug design.

Derivatives of tetrahydrophenazine have been investigated for a range of therapeutic applications, including:

-

Antimicrobial Agents: The phenazine core is known for its antibacterial and antifungal properties.[1]

-

Anticancer Therapeutics: The planar aromatic portion of the molecule can intercalate with DNA, leading to cytotoxic effects in cancer cells.

-

CNS-active Agents: The structural similarity to other nitrogen-containing heterocycles that are active in the central nervous system suggests potential applications in this area.

The synthesis of 1,2,3,4-tetrahydrophenazine as described in this guide provides a crucial starting point for the development of novel therapeutic agents through further chemical modification.

Conclusion

This technical guide has detailed a practical and efficient method for the synthesis of 1,2,3,4-tetrahydrophenazine via the condensation of o-phenylenediamine and 1,2-cyclohexanedione. This approach is superior to the classical Wohl-Aue reaction for this specific target in terms of yield and simplicity. The provided experimental protocol, mechanistic insights, and characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry. The 1,2,3,4-tetrahydrophenazine scaffold holds significant promise for the development of new therapeutics, and the synthetic route outlined herein provides a reliable foundation for such endeavors.

References

- Chaudhary, P., & Khurana, J. M. (2018). An overview on the synthetic routes for phenazines. Journal of Heterocyclic Chemistry, 55(1), 4-25.

-

PubChem. (n.d.). 1,2,3,4-Tetrahydrophenazine. National Center for Biotechnology Information. Retrieved from [Link]

- Wohl, A., & Aue, W. (1901). Ueber die Einwirkung von Nitrobenzol auf Anilin bei Gegenwart von Alkali. Berichte der deutschen chemischen Gesellschaft, 34(2), 2442-2450.

-

American Elements. (n.d.). 1,2,3,4-tetrahydrophenazine. Retrieved from [Link]

Sources

The Beirut Reaction: A Comprehensive Technical Guide to the Synthesis of 1,2,3,4-Tetrahydrophenazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the Beirut Reaction for the synthesis of 1,2,3,4-tetrahydrophenazine. It delves into the core principles of this powerful synthetic tool, offering a detailed exploration of its mechanism, experimental protocols, and practical applications in the development of novel therapeutics. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to effectively utilize the Beirut Reaction in their synthetic endeavors, fostering innovation in medicinal chemistry and beyond.

Introduction: The Significance of the Phenazine Scaffold and the Beirut Reaction

Phenazines are a class of nitrogen-containing heterocyclic compounds that form the core structure of numerous natural products and synthetic molecules with a wide array of biological activities, including antimicrobial, anticancer, and antimalarial properties. Within this family, 1,2,3,4-tetrahydrophenazine serves as a crucial scaffold in medicinal chemistry due to its three-dimensional structure, which allows for diverse functionalization and interaction with biological targets.

The Beirut Reaction, first described by Haddadin and Issidorides, is a powerful and versatile method for the synthesis of quinoxaline-1,4-dioxides.[1][2] While not a direct synthesis of 1,2,3,4-tetrahydrophenazine, it provides an elegant and efficient route to its immediate precursor, 1,2,3,4-tetrahydrophenazine 5,10-dioxide. This guide will illuminate the nuances of this reaction, providing a clear pathway for its successful implementation.

The Core of the Matter: Understanding the Beirut Reaction Mechanism

The Beirut Reaction is fundamentally a cycloaddition reaction between a benzofuroxan (also known as a benzofurazan oxide) and a nucleophilic partner, typically an enamine or an enolate.[1][3] This reaction proceeds through a well-defined mechanism to yield a quinoxaline-1,4-dioxide. In the context of synthesizing 1,2,3,4-tetrahydrophenazine 5,10-dioxide, the key reactants are benzofuroxan and an enamine or enolate derived from cyclohexanone.

The generally accepted mechanism involves the following key steps:

-

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the enamine (or enolate) on one of the electrophilic nitrogen atoms of the benzofuroxan ring. This leads to the formation of a zwitterionic intermediate.

-

Ring Opening: The benzofuroxan ring opens to form a nitroso-nitro intermediate.

-

Cyclization: An intramolecular condensation occurs between the nitroso group and the iminium (or enolate) functionality, leading to the formation of the six-membered dihydropyrazine ring.

-

Aromatization: Elimination of the secondary amine (in the case of an enamine) or a proton shift (in the case of an enolate) leads to the formation of the stable, aromatic quinoxaline-1,4-dioxide ring system.

Diagram of the Beirut Reaction Mechanism

Caption: Generalized mechanism of the Beirut Reaction.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, two-stage experimental protocol for the synthesis of 1,2,3,4-tetrahydrophenazine, commencing with the Beirut Reaction to form the N-oxide precursor.

Stage 1: Synthesis of 1,2,3,4-Tetrahydrophenazine 5,10-Dioxide via the Beirut Reaction

This stage focuses on the reaction between benzofuroxan and a cyclohexanone-derived enamine. The choice of the secondary amine for enamine formation can influence reaction rates and yields. Morpholine is a commonly used and effective choice.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| Benzofuroxan | C₆H₄N₂O₂ | 136.11 | >98% |

| Cyclohexanone | C₆H₁₀O | 98.14 | >99% |

| Morpholine | C₄H₉NO | 87.12 | >99% |

| Toluene | C₇H₈ | 92.14 | Anhydrous |

| Ethanol | C₂H₅OH | 46.07 | Absolute |

| p-Toluenesulfonic acid | C₇H₈O₃S | 172.20 | Monohydrate |

Step-by-Step Methodology:

-

Enamine Formation:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine cyclohexanone (1.0 eq), morpholine (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in anhydrous toluene.

-

Reflux the mixture until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of enamine formation.

-

Remove the toluene under reduced pressure to obtain the crude cyclohexanone enamine. It is advisable to use the enamine directly in the next step without further purification.

-

-

Beirut Reaction:

-

Dissolve the crude enamine in a suitable solvent such as ethanol or methanol in a separate flask.

-

Add a solution of benzofuroxan (1.0 eq) in the same solvent dropwise to the enamine solution at room temperature with stirring.

-

After the addition is complete, continue stirring the reaction mixture at room temperature or with gentle heating (40-50 °C) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product, 1,2,3,4-tetrahydrophenazine 5,10-dioxide, often precipitates from the reaction mixture.

-

-

Isolation and Purification:

-

Cool the reaction mixture in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the pure 1,2,3,4-tetrahydrophenazine 5,10-dioxide.

-

Experimental Workflow for Stage 1

Caption: Workflow for the synthesis of the N-oxide precursor.

Stage 2: Reduction of 1,2,3,4-Tetrahydrophenazine 5,10-Dioxide

The final step to obtain 1,2,3,4-tetrahydrophenazine is the reduction of the N-oxide functional groups. Several reducing agents can be employed for this transformation, with sodium dithionite being a common and effective choice.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity |

| 1,2,3,4-Tetrahydrophenazine 5,10-Dioxide | C₁₂H₁₂N₂O₂ | 216.24 | As synthesized |

| Sodium Dithionite | Na₂S₂O₄ | 174.11 | >85% |

| Ethanol | C₂H₅OH | 46.07 | 95% |

| Water | H₂O | 18.02 | Deionized |

Step-by-Step Methodology:

-

Reduction Reaction:

-

Suspend the 1,2,3,4-tetrahydrophenazine 5,10-dioxide (1.0 eq) in a mixture of ethanol and water.

-

Heat the suspension to a gentle reflux.

-

Add sodium dithionite (2.0-3.0 eq) portion-wise to the refluxing mixture. The disappearance of the characteristic color of the N-oxide can indicate the progress of the reaction.

-

Continue refluxing for a specified period until the reaction is complete, as monitored by TLC.

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, the solvent can be partially removed under reduced pressure, and the product can be extracted with a suitable organic solvent like dichloromethane or ethyl acetate.

-

Wash the organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

The crude 1,2,3,4-tetrahydrophenazine can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the final product.

-

Causality Behind Experimental Choices

-

Choice of Enamine over Enolate: While both enamines and enolates can be used in the Beirut Reaction, enamines are often preferred as they are typically less basic and can be pre-formed and isolated, offering better control over the reaction.

-

Solvent Selection: Protic solvents like ethanol and methanol are commonly used as they facilitate the proton transfer steps in the reaction mechanism.

-

Catalyst for Enamine Formation: An acid catalyst, such as p-toluenesulfonic acid, is essential to protonate the carbonyl oxygen of cyclohexanone, making the carbonyl carbon more electrophilic and promoting the nucleophilic attack by the amine.

-

Reducing Agent for N-Oxide: Sodium dithionite is a mild and effective reducing agent for N-oxides and is generally preferred over harsher reagents like catalytic hydrogenation, which could potentially reduce the aromatic rings.

Conclusion and Future Perspectives

The Beirut Reaction offers a robust and efficient pathway for the synthesis of 1,2,3,4-tetrahydrophenazine 5,10-dioxide, a key intermediate for accessing the valuable 1,2,3,4-tetrahydrophenazine scaffold. This guide has provided a detailed mechanistic understanding and a practical experimental framework for researchers. The versatility of the Beirut Reaction allows for the synthesis of a wide range of substituted phenazine derivatives by employing substituted benzofuroxans and cyclic ketones. This opens up avenues for the creation of novel compound libraries for drug discovery and materials science applications. Further exploration into asymmetric variations of the Beirut Reaction could lead to the stereoselective synthesis of chiral tetrahydrophenazines, a significant advancement for the development of enantiomerically pure pharmaceuticals.

References

- Haddadin, M. J., & Issidorides, C. H. (1965). A new reaction of benzofurazan oxide. Tetrahedron Letters, 6(37), 3253-3256.

-

Lima, L. M., & do Amaral, D. N. (2013). Beirut Reaction and its Application in the Synthesis of Quinoxaline-N,N'-Dioxides Bioactive Compounds. Revista Virtual de Química, 5(3), 356-375. [Link][1]

-

Organic Mechanisms. (2022, January 3). Beirut Reaction Mechanism | Organic Chemistry [Video]. YouTube. [Link][3]

-

Buravchenko, G., & Shchekotikhin, A. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals, 16(5), 732. [Link][2]

Sources

Spectroscopic data (NMR, IR, Mass Spec) of 1,2,3,4-Tetrahydrophenazine

A Comprehensive Spectroscopic Guide to 1,2,3,4-Tetrahydrophenazine

Abstract: This technical guide provides an in-depth analysis of the key spectroscopic data for the heterocyclic compound 1,2,3,4-tetrahydrophenazine (C₁₂H₁₂N₂). Designed for researchers and professionals in drug development and chemical sciences, this document synthesizes theoretical principles with publicly available data to offer a robust characterization framework. We will explore the interpretation of its Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectra, explaining the causal relationships between the molecule's structure and its spectral features. All methodologies and interpretations are presented to ensure scientific integrity and reproducibility.

Introduction: The Structural Landscape of 1,2,3,4-Tetrahydrophenazine

1,2,3,4-Tetrahydrophenazine is a tricyclic nitrogen-containing heterocyclic compound. Its structure features a fully aromatic benzene ring fused to a dihydropyrazine ring, which is in turn fused to a saturated cyclohexane ring. This unique combination of aromatic and saturated moieties gives rise to a distinct spectroscopic fingerprint, crucial for its identification and characterization in synthetic and analytical workflows.

Understanding this fingerprint is paramount. In drug discovery, for instance, unambiguous structural confirmation is a non-negotiable prerequisite for advancing a lead compound. This guide serves as a foundational reference for interpreting the primary spectroscopic data associated with this molecule.

Table 1: Physicochemical Properties of 1,2,3,4-Tetrahydrophenazine

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | [PubChem][1] |

| Molecular Weight | 184.24 g/mol | [American Elements][2] |

| IUPAC Name | 1,2,3,4-tetrahydrophenazine | [PubChem][1] |

| CAS Number | 4829-73-6 | [Chem-TCM][3] |

| Appearance | Powder | [American Elements][2] |

| Boiling Point | 337.8 °C at 760 mmHg | [American Elements][2] |

| Density | 1.174 g/cm³ | [American Elements][2] |

Mass Spectrometry (MS)

2.1. Rationale & Experimental Approach

Electron Ionization Mass Spectrometry (EI-MS) is the cornerstone for determining the molecular weight and obtaining structural information through fragmentation analysis. The causality behind this choice lies in its ability to produce a parent molecular ion (M⁺•) whose mass confirms the elemental composition, while the resultant fragmentation pattern acts as a molecular "fingerprint."

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard approach for a semi-volatile, thermally stable compound like 1,2,3,4-tetrahydrophenazine is GC-MS.

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Injection: Inject 1 µL of the solution into the GC inlet, typically set to a temperature of 250-280°C to ensure rapid volatilization.

-

Chromatographic Separation: Utilize a non-polar capillary column (e.g., DB-5ms). A temperature gradient is employed, for example, starting at 100°C, holding for 2 minutes, then ramping at 10°C/min to 280°C and holding for 5 minutes. This separates the analyte from any impurities.

-

Ionization: As the compound elutes from the column, it enters the MS ion source, where it is bombarded with a 70 eV electron beam (standard for EI).

-

Detection: The resulting positively charged ions are accelerated, separated by their mass-to-charge ratio (m/z) in a quadrupole analyzer, and detected.

2.2. Data Interpretation & Fragmentation Pathway

The mass spectrum of 1,2,3,4-tetrahydrophenazine is predicted to exhibit several key features consistent with its structure.

-

The Nitrogen Rule: The molecule contains two nitrogen atoms. According to the Nitrogen Rule, a compound with an even number of nitrogen atoms will have an even nominal molecular weight. The calculated molecular weight of 184.24 Da aligns with this rule.[2][3]

-

Molecular Ion (M⁺•): A prominent peak is expected at m/z 184 , corresponding to the intact radical cation. The stability of the aromatic system contributes to the observation of a clear molecular ion peak.[4]

-

Key Fragments: Fragmentation in aromatic and heterocyclic systems is often driven by the formation of stable ions.[4][5] For 1,2,3,4-tetrahydrophenazine, the primary fragmentation events are expected to involve the saturated cyclohexene moiety.

The workflow below illustrates the logical progression from ionization to the generation of major, structurally significant fragments.

Caption: Proposed EI fragmentation pathway for 1,2,3,4-Tetrahydrophenazine.

-

[M-H]⁺ (m/z 183): Loss of a single hydrogen radical from the saturated ring is a common initial fragmentation step, leading to a more stable, conjugated cation.

-

Retro-Diels-Alder (RDA) Fragmentation: A characteristic fragmentation for cyclic systems is the RDA reaction. Loss of ethylene (C₂H₄, 28 Da) from the molecular ion (m/z 184) would yield a highly stable, fully aromatic phenazine radical cation at m/z 156 . This is a highly probable and diagnostically significant fragmentation pathway.

Table 2: Summary of Key Mass Spectrometry Data

| m/z Value | Proposed Identity | Rationale |

| 184 | [C₁₂H₁₂N₂]⁺• | Molecular Ion (M⁺•) |

| 183 | [C₁₂H₁₁N₂]⁺ | Loss of a hydrogen radical (-H•) from the aliphatic ring |

| 156 | [C₁₀H₈N₂]⁺• | Loss of ethylene (-C₂H₄) via Retro-Diels-Alder fragmentation |

| 155 | [C₁₀H₇N₂]⁺ | Loss of ethyl radical (-C₂H₅•) or H• from the m/z 156 fragment |

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1. Rationale & Experimental Approach

¹H and ¹³C NMR are indispensable for elucidating the precise connectivity of atoms. The choice to use both is causal: ¹H NMR reveals the proton environments and their neighboring relationships (via spin-spin coupling), while ¹³C NMR provides a map of the unique carbon atoms in the molecule. For a molecule with both aromatic and aliphatic protons, these techniques are highly complementary.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or DMSO-d₆. CDCl₃ is often preferred for its volatility and minimal interference in many spectral regions.[6]

-

Referencing: Add a small amount of Tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.[6]

-

Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

-

¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Typically requires a larger number of scans due to the low natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to produce singlets for each unique carbon.

-

-

Advanced Experiments (Optional): For unambiguous assignments, 2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) can be performed.[7]

3.2. Predicted Spectral Interpretation

Due to the molecule's C₂ symmetry, the number of unique signals is simplified. The diagram below highlights the distinct chemical environments.

Caption: Unique proton (H) and carbon (C) environments in 1,2,3,4-Tetrahydrophenazine.

¹H NMR Spectrum (Predicted):

-

Aromatic Region (δ 7.5-8.0 ppm): The four protons on the benzene ring are chemically equivalent in pairs. They will appear as two distinct multiplets, each integrating to 2H. The signals are downfield due to the deshielding effect of the aromatic ring current.

-

Aliphatic Region (δ 2.0-3.5 ppm): The eight protons on the saturated ring will also appear as two main groups.

-

The four protons on the carbons adjacent to the imine groups (C-1 and C-4) will be further downfield (likely δ ~3.0-3.3 ppm) due to the electron-withdrawing nature of the C=N bond. This will appear as a multiplet.

-

The four protons on C-2 and C-3 will be more upfield (likely δ ~2.0-2.2 ppm) and will also appear as a multiplet.

-

¹³C NMR Spectrum (Predicted):

-

Imine Carbons (δ ~154 ppm): The two carbons of the C=N bonds are highly deshielded and will appear significantly downfield.

-

Aromatic Carbons (δ ~128-142 ppm): Three signals are expected: two for the protonated aromatic carbons (CH) and one for the quaternary carbons at the ring fusion.

-

Aliphatic Carbons (δ ~20-35 ppm): Two signals are expected for the two pairs of equivalent carbons in the saturated ring. The carbons at C-1/C-4 will be slightly more downfield than C-2/C-3.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| Atom Type | Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |

| Aromatic CH | C-6, C-9 | ~7.9-8.0 | ~129 | Multiplet |

| Aromatic CH | C-7, C-8 | ~7.6-7.7 | ~128 | Multiplet |

| Aliphatic CH₂ | C-1, C-4 | ~3.0-3.3 | ~33 | Multiplet |

| Aliphatic CH₂ | C-2, C-3 | ~2.0-2.2 | ~24 | Multiplet |

| Quaternary C | C-5a, C-10a | - | ~141 | Singlet |

| Imine C | C-4a, C-11a | - | ~154 | Singlet |

Infrared (IR) Spectroscopy

4.1. Rationale & Experimental Approach

FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The rationale is that specific bonds vibrate at characteristic frequencies when they absorb infrared radiation. For 1,2,3,4-tetrahydrophenazine, IR can quickly confirm the presence of aromatic and aliphatic C-H bonds, as well as the key C=N and C-N bonds, while confirming the absence of N-H bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)

ATR has largely replaced traditional KBr pellets for solid samples due to its simplicity and speed.

-

Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16 or 32 scans in the 4000-400 cm⁻¹ range.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.

4.2. Predicted Spectral Interpretation

The IR spectrum will be dominated by absorptions corresponding to the vibrations of its key structural features.

-

C-H Stretching:

-

Aromatic C-H Stretch: A group of sharp, medium-intensity bands is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Stronger, sharp bands will appear just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹) corresponding to the CH₂ groups of the cyclohexane ring.

-

-

C=N and C=C Stretching:

-

C=N Stretch (Imine): A medium to strong intensity band is expected in the 1680-1620 cm⁻¹ region. This is a key diagnostic peak for the pyrazine ring system.

-

Aromatic C=C Stretch: Multiple bands of variable intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the benzene ring.

-

-

C-N Stretching:

-

Aromatic C-N stretching vibrations typically appear as a strong band in the 1350-1250 cm⁻¹ region.

-

Table 4: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H Stretch | Medium | Confirms presence of the aromatic ring. |

| 2950 - 2850 | Aliphatic C-H Stretch | Strong | Confirms presence of the saturated ring. |

| 1680 - 1620 | C=N Stretch (Imine) | Medium-Strong | Diagnostic for the dihydropyrazine core. |

| 1600 - 1450 | Aromatic C=C Stretch | Variable | Fingerprint region for the benzene ring. |

| 1350 - 1250 | Aromatic C-N Stretch | Strong | Confirms the connection between the nitrogen and aromatic systems. |

Conclusion

The structural elucidation of 1,2,3,4-tetrahydrophenazine is reliably achieved through a synergistic application of mass spectrometry, NMR, and IR spectroscopy. MS confirms the molecular weight (m/z 184) and reveals characteristic fragmentation patterns, notably the loss of ethylene via a retro-Diels-Alder pathway. NMR spectroscopy maps the unique proton and carbon environments, distinguishing between the aromatic and aliphatic regions of the molecule. Finally, IR spectroscopy provides rapid confirmation of the key functional groups, including aromatic C-H, aliphatic C-H, and the crucial C=N imine bonds. Together, these techniques provide a self-validating system of data that unequivocally confirms the structure of the target compound.

References

-

American Elements. (n.d.). 1,2,3,4-tetrahydrophenazine. Retrieved from [Link]

-

Chem-TCM. (n.d.). 1,2,3,4-tetrahydrophenazine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 236273, 1,2,3,4-Tetrahydrophenazine. Retrieved from [Link]

-

Wang, L., et al. (n.d.). Direct synthesis of novel quinoxaline derivatives via palladium-catalyzed reductive annulation of catechols and nitroarylamines - Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Naphthalene, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Youssef, A. M., et al. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Afinidad, LXVI(540), 145-151. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR Chemical shifts of compounds 1-12. Retrieved from [Link]

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). Synthesis, Biological Activity and Mass Spectra Investigation of 1,2,4-Triazino-[2,1-a]-1,2,4-triazine Derivatives. Retrieved from [Link]

-

Katritzky, A. R., et al. (2002). Conformational NMR study of N-substituted-1,3,4,5-tetrahydro-1H-2-benzazepines. Perkin Trans. 2, 2193-2198. Retrieved from [Link]

-

NIST. (n.d.). Phenanthrene, 1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Science Ready. (2023, October 23). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. 1,2,3,4-Tetrahydrophenazine | C12H12N2 | CID 236273 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. americanelements.com [americanelements.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. researchgate.net [researchgate.net]

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 1,2,3,4-Tetrahydrophenazine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive analysis of the solubility characteristics of 1,2,3,4-tetrahydrophenazine in organic solvents. In the pursuit of advancing drug discovery and development, a profound understanding of a compound's solubility is paramount for formulation, purification, and various analytical procedures. This document delineates the theoretical principles governing the dissolution of 1,2,3,4-tetrahydrophenazine, offers predictive insights based on structurally analogous compounds, and presents a detailed, self-validating experimental protocol for the precise determination of its solubility. Accompanied by illustrative diagrams and consolidated data, this guide is an essential resource for scientists navigating the complexities of heterocyclic compound solubility.

Introduction: The Significance of 1,2,3,4-Tetrahydrophenazine and Its Solubility Profile

1,2,3,4-Tetrahydrophenazine, a heterocyclic aromatic compound with the molecular formula C₁₂H₁₂N₂, represents a core scaffold in medicinal chemistry. Its derivatives have garnered interest for their potential biological activities. The journey from a promising lead compound to a viable therapeutic agent is paved with numerous physicochemical challenges, with solubility being a primary hurdle. A comprehensive understanding of its solubility in a diverse range of organic solvents is critical for:

-

Crystallization and Purification: Selecting appropriate anti-solvents and crystallization media.

-

Formulation Development: Designing effective drug delivery systems.

-

Analytical Method Development: Ensuring accurate quantification in various matrices.

-

Informing Synthetic Strategies: Optimizing reaction conditions and product isolation.

This guide provides a foundational understanding and practical tools to address these challenges.

Theoretical Framework: Unraveling the Determinants of Solubility

The solubility of a solute in a solvent is governed by the fundamental principle of "like dissolves like," which is a reflection of the intermolecular forces at play between the solute and solvent molecules. For 1,2,3,4-tetrahydrophenazine, its solubility is primarily influenced by a combination of van der Waals forces, dipole-dipole interactions, and hydrogen bonding capabilities.

The partially saturated cyclohexene ring fused to the phenazine core introduces a degree of conformational flexibility and alters the electronic distribution compared to its fully aromatic parent, phenazine. The presence of two nitrogen atoms in the heterocyclic ring system allows for potential hydrogen bonding with protic solvents.

Hansen Solubility Parameters (HSP): A Predictive Tool

Hansen Solubility Parameters (HSP) offer a powerful method for predicting the solubility of a compound in various solvents.[1] HSP dissects the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipole-dipole interactions.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.[1]

The Abraham Solvation Model: A Deeper Dive into Solute-Solvent Interactions

The Abraham solvation model provides a more detailed, linear free-energy relationship to predict partitioning and solubility.[3][4] This model describes the transfer of a solute from a reference phase to a solvent based on a set of solute descriptors and solvent coefficients, offering a nuanced understanding of the specific interactions that govern dissolution.[5][6]

Solubility Profile: Insights from Structurally Analogous Compounds

Direct, quantitative solubility data for 1,2,3,4-tetrahydrophenazine in a broad spectrum of organic solvents is sparse in the public domain. However, valuable insights can be gleaned from the known solubility of its structural relatives.

-

Phenazine: The fully aromatic parent compound, phenazine, is generally sparingly soluble in water but exhibits greater solubility in organic solvents such as ethanol, acetone, and chloroform.[7] It is also soluble in mineral acids and moderately soluble in ether and benzene.[8]

-

Dihydrophenazines: These compounds, with a partially reduced phenazine core, generally have limited solubility in water but can be washed with mixtures of water and organic liquids like ethanol or acetone.[9]

-

Phenoxazine: A related heterocyclic compound, phenoxazine, is soluble in ethanol (approx. 20 mg/ml), DMSO (approx. 10 mg/ml), and dimethylformamide (approx. 15 mg/ml).[10]

Based on these analogs, it is reasonable to predict that 1,2,3,4-tetrahydrophenazine will exhibit low solubility in highly polar solvents like water and higher solubility in a range of organic solvents, particularly those with moderate polarity and some hydrogen bonding capability.

Table 1: Predicted Solubility Behavior of 1,2,3,4-Tetrahydrophenazine in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-polar | Hexane, Toluene | Moderate to Good | The aromatic core and hydrocarbon portion of the molecule will interact favorably with non-polar solvents via dispersion forces. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Good | The polarity of these solvents will interact with the dipole moment of the tetrahydrophenazine molecule. |

| Polar Protic | Ethanol, Methanol | Good | The ability of these solvents to act as hydrogen bond donors and acceptors will facilitate interaction with the nitrogen atoms of the heterocycle. |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Low to Moderate | While DMSO is a strong solvent, the hydrophobic nature of the carbocyclic and aromatic rings will limit solubility in highly polar environments. |

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a solid compound is the isothermal shake-flask method .[11][12] This protocol is designed to be a self-validating system, ensuring the generation of reliable and reproducible data.

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of crystalline 1,2,3,4-tetrahydrophenazine to a series of glass vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a precise volume of the desired organic solvent into each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to determine the time to equilibrium by sampling at different time points (e.g., 24, 48, and 72 hours) and ensuring the measured concentration remains constant.[13]

-

-

Phase Separation:

-

Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant. To ensure no solid particles are transferred, it is recommended to centrifuge the vials at the experimental temperature and then sample the supernatant, or to filter the sample through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

-

-

Quantification:

-

Accurately dilute the saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Quantify the concentration of 1,2,3,4-tetrahydrophenazine in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.[14][15]

-

Analytical Method Validation

The chosen analytical method for quantification must be validated to ensure its accuracy, precision, and reliability. Key validation parameters, as per ICH guidelines, include:[16][17][18][19]

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve should be generated by preparing a series of standard solutions of known concentrations.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Caption: Key parameters for analytical method validation.

Conclusion

While a comprehensive, publicly available dataset on the solubility of 1,2,3,4-tetrahydrophenazine in a wide range of organic solvents remains to be established, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the underlying theoretical principles and leveraging data from analogous compounds, researchers can make informed decisions regarding solvent selection. Furthermore, the detailed, self-validating experimental protocol presented herein offers a reliable pathway to generate high-quality, reproducible solubility data, thereby accelerating the journey of promising heterocyclic compounds from the laboratory to clinical application.

References

-

Solubility of Things. (n.d.). Phenazine. Retrieved from [Link]

- Google Patents. (2001). One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines. US6242602B1.

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Hansen Solubility. (n.d.). HSPiP - Hansen Solubility Parameters in Practice. Retrieved from [Link]

-

ResearchGate. (2025). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Retrieved from [Link]

-

ResearchGate. (2025). Application of Abraham's solvation parameter model to extractables and leachables studies in pharmaceutical and medical device industries: A tutorial. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

REF Impact Case Studies. (n.d.). Abraham solvation parameter approach benefiting the chemical industries. Retrieved from [Link]

-

ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Search Results. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

ACS Publications. (2022). Redox Properties of N,N′-Disubstituted Dihydrophenazine and Dihydrodibenzo[a,c]phenazine: The First Isolation of Their Crystalline Radical Cations and Dications. Crystal Growth & Design. Retrieved from [Link]

-

ARC Journals. (n.d.). Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines by using P-N, N-Di. Retrieved from [Link]

-

MDPI. (2023). Abraham Solvation Parameter Model: Revised Predictive Expressions for Solute Transfer into Polydimethylsiloxane Based on Much Larger and Chemically Diverse Datasets. Retrieved from [Link]

-

PubMed. (2009). Comparison of nephelometric, UV-spectroscopic, and HPLC methods for high-throughput determination of aqueous drug solubility in microtiter plates. Retrieved from [Link]

-

International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. Retrieved from [Link]

-

YouTube. (2022). HSPiP Measuring HSP (New). Retrieved from [Link]

-

Scribd. (n.d.). Shake Flask Method. Retrieved from [Link]

-

RSC Publishing. (n.d.). Computational design of phenazine derivative molecules as redox-active electrolyte materials in alkaline aqueous organic flow batteries. New Journal of Chemistry. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

-

OSTI.GOV. (n.d.). Decomposition pathways and mitigation strategies for highly- stable hydroxyphenazine flow battery anolytes. Retrieved from [Link]

-

Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

UNT Digital Library. (n.d.). Thermodynamics of the Abraham General Solvation Model: Solubility and Partition Aspects. Retrieved from [Link]

-

Pirika. (2013). Hansen Solubility Parameters in Practice. Retrieved from [Link]

-

AZoM. (2020). Using NanoDrop QC Software for UV-Vis Chemometric Analysis of Azo Dyes. Retrieved from [Link]

-

ICH. (n.d.). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

PubMed. (n.d.). Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters. Retrieved from [Link]

-

MOST Wiedzy. (2021). Experimental and Theoretical Screening for Green Solvents Improving Sulfamethizole Solubility. Retrieved from [Link]

-

Wikipedia. (n.d.). Diphenhydramine. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ChemBK. (n.d.). Phenazine. Retrieved from [Link]

-

Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Significance of UV-Vis spectroscopy in in vitro release studies. Retrieved from [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

-

PubMed. (n.d.). Fluorescence and binding properties of phenazine derivatives in complexes with polynucleotides of various base compositions and secondary structures. Retrieved from [Link]

-

ACS Publications. (2022). Using COSMO-RS to Predict Hansen Solubility Parameters. Retrieved from [Link]

-

ACS Publications. (n.d.). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

-

ResearchGate. (2017). How I can determination of the solubility constant by using Uv-Vis spectrophotometer?. Retrieved from [Link]

-

Scribd. (2020). Solvents. Retrieved from [Link]

Sources

- 1. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 2. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 3. REF Case study search [impact.ref.ac.uk]

- 4. Solubility prediction of drugs in water-cosolvent mixtures using Abraham solvation parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. digital.library.unt.edu [digital.library.unt.edu]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. chembk.com [chembk.com]

- 9. US6242602B1 - One pot synthesis of 5,10-dihydrophenazine compounds and 5,10-substituted dihydrophenazines - Google Patents [patents.google.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. bioassaysys.com [bioassaysys.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

- 14. improvedpharma.com [improvedpharma.com]

- 15. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 16. ema.europa.eu [ema.europa.eu]

- 17. ijrrjournal.com [ijrrjournal.com]

- 18. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 19. database.ich.org [database.ich.org]

An In-Depth Technical Guide to 1,2,3,4-Tetrahydrophenazine: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2,3,4-tetrahydrophenazine, a heterocyclic compound with a rich history and significant potential in medicinal chemistry. From its early synthesis to the exploration of its biological activities, this document delves into the key scientific aspects of this molecule. We will explore its discovery and historical context, detail classical and modern synthetic routes, present its physicochemical and spectroscopic properties, and provide an in-depth analysis of its anti-inflammatory and antiviral properties, supported by available in vitro and in vivo data. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, pharmacology, and drug development.

Discovery and Historical Context